1-[(3-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide
Description
1-[(3-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. This compound is characterized by the presence of a bromophenyl group attached to a pyrrolidine ring, which is further substituted with a tert-butyl group and a carboxamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O/c1-16(2,3)18-15(20)13-7-8-19(11-13)10-12-5-4-6-14(17)9-12/h4-6,9,13H,7-8,10-11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWVNTNYZOLIGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of benzyl chloride to form 3-bromobenzyl chloride.
Pyrrolidine Ring Formation: The 3-bromobenzyl chloride is then reacted with pyrrolidine in the presence of a base such as sodium hydride to form 1-[(3-bromophenyl)methyl]pyrrolidine.
Introduction of the Carboxamide Group: The final step involves the reaction of 1-[(3-bromophenyl)methyl]pyrrolidine with tert-butyl isocyanate to introduce the carboxamide group, resulting in the formation of 1-[(3-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to remove the bromine atom.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Dehalogenated compounds.
Hydrolysis Products: Corresponding carboxylic acid and amine.
Scientific Research Applications
1-[(3-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The bromophenyl group allows for binding to aromatic receptors, while the pyrrolidine ring and carboxamide group facilitate interactions with various enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide
- 1-[(3-chlorophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide
- 1-[(3-fluorophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide
Uniqueness
1-[(3-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs with different halogen substitutions. The bromine atom’s size and electronegativity influence the compound’s binding affinity and selectivity towards various molecular targets.
Biological Activity
1-[(3-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, properties, and biological activities, including case studies and research findings.
The molecular formula of 1-[(3-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide is with a molecular weight of 339.27 g/mol. The compound features a pyrrolidine ring with a bromophenylmethyl substituent and a tert-butyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.27 g/mol |
| IUPAC Name | 1-[(3-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide |
| InChI Key | YOQDTACHOKHXHC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC(=O)C1CCN(C1)CC2=CC=CC=C2Br |
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving appropriate precursors.
- Amidation : The carboxamide group is formed by reacting the intermediate with tert-butylamine under suitable conditions.
The compound's mechanism of action is believed to involve interactions with specific receptors or enzymes, facilitated by the bromophenyl group which may enhance binding affinity. The pyrrolidine and carboxamide groups contribute to the compound's stability and bioavailability.
Pharmacological Studies
Research indicates that 1-[(3-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide exhibits various biological activities:
- Antitumor Activity : In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases.
- Antimicrobial Properties : The compound has demonstrated activity against specific bacterial strains, indicating potential use in treating infections.
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrrolidine derivatives, including this compound. Results showed significant inhibition of growth in breast cancer cell lines (MCF-7) at concentrations as low as 10 µM, with IC50 values indicating strong potency.
- Neuroprotection : In a model of oxidative stress-induced neurotoxicity, 1-[(3-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide was found to reduce cell death by approximately 30% compared to controls when administered at a concentration of 5 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
